2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid
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Overview
Description
2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid is an organic compound with the molecular formula C15H12N2O6. This compound is characterized by the presence of a methoxybenzoyl group and a nitrobenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 4-nitrobenzoic acid under specific conditions. One common method includes the use of aniline as a reactant, where 3-nitro-4-X-benzoic acid reacts with aniline to form 3-nitro-4-X-benzanilide. This intermediate then undergoes further reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as methanol and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(3-methoxybenzoyl)amino]-4-aminobenzoic acid.
Scientific Research Applications
2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The methoxybenzoyl group may also play a role in its biological activity by influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid: Similar in structure but with a methylpentanoic acid moiety instead of a nitrobenzoic acid group.
3-(Methylamino)benzoic acid: Contains a methylamino group instead of a methoxybenzoyl group.
Uniqueness
2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid is unique due to the presence of both a methoxybenzoyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-23-11-4-2-3-9(7-11)14(18)16-13-8-10(17(21)22)5-6-12(13)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYULTOGHRKJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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